molecular formula C17H15Cl2NO3 B14466031 Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- CAS No. 72502-99-9

Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)-

Cat. No.: B14466031
CAS No.: 72502-99-9
M. Wt: 352.2 g/mol
InChI Key: UXWFEQKBEKJUDL-UHFFFAOYSA-N
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Description

Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- is a complex organic compound that belongs to the class of hydrocinnamic acids This compound is characterized by the presence of a hydrocinnamic acid backbone with a 3,4-dichloro-N-methylbenzamido group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- typically involves the following steps:

    Starting Materials: The synthesis begins with hydrocinnamic acid and 3,4-dichloro-N-methylbenzamide as the primary starting materials.

    Amidation Reaction: The hydrocinnamic acid undergoes an amidation reaction with 3,4-dichloro-N-methylbenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.

    Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- can be compared with other similar compounds such as:

    Phenylpropanoic Acid:

    Cinnamic Acid: This compound has a similar backbone but differs in the presence of a double bond in the side chain.

    Benzoic Acid: It has a simpler structure with a single benzene ring and a carboxylic acid group.

The uniqueness of hydrocinnamic acid, 2-(3,4-dichloro-N-methylbenzamido)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

72502-99-9

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2 g/mol

IUPAC Name

3-[2-[(3,4-dichlorobenzoyl)-methylamino]phenyl]propanoic acid

InChI

InChI=1S/C17H15Cl2NO3/c1-20(17(23)12-6-8-13(18)14(19)10-12)15-5-3-2-4-11(15)7-9-16(21)22/h2-6,8,10H,7,9H2,1H3,(H,21,22)

InChI Key

UXWFEQKBEKJUDL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1CCC(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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